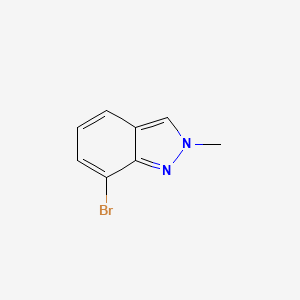

7-Bromo-2-methyl-2H-indazole

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

7-bromo-2-methylindazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrN2/c1-11-5-6-3-2-4-7(9)8(6)10-11/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPAYIFGPJOYWMM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C2C=CC=C(C2=N1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50610719 | |

| Record name | 7-Bromo-2-methyl-2H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50610719 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

701910-14-7 | |

| Record name | 7-Bromo-2-methyl-2H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50610719 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-Bromo-2-methyl-2H-indazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 7-Bromo-2-methyl-2H-indazole

For Researchers, Scientists, and Drug Development Professionals

Core Chemical Properties and Data

7-Bromo-2-methyl-2H-indazole is a halogenated heterocyclic compound belonging to the indazole class of molecules. The indazole scaffold is a significant pharmacophore in medicinal chemistry, appearing in a variety of therapeutic drugs.[1][2] This guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological relevance of this compound, based on available data.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 701910-14-7 | [3][4][5][6] |

| Molecular Formula | C₈H₇BrN₂ | [3] |

| Molecular Weight | 211.06 g/mol | [3] |

| Predicted Boiling Point | 397.845 °C at 760 mmHg (for this compound-3-carbaldehyde) | [7] |

| Appearance | Not specified in available literature. | |

| Melting Point | Not specified in available literature. | |

| Solubility | Not specified in available literature. |

Synthesis and Experimental Protocols

Proposed Experimental Protocol for the Synthesis of this compound:

Materials:

-

2,3-Dibromobenzaldehyde

-

Methylamine (solution in a suitable solvent, e.g., THF or water)

-

Sodium Azide (NaN₃)

-

Copper(I) iodide (CuI)

-

N,N'-Dimethylethylenediamine (DMEDA)

-

Cesium Carbonate (Cs₂CO₃)

-

Dimethyl Sulfoxide (DMSO)

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a dry reaction vessel, add 2,3-dibromobenzaldehyde (1.0 eq), copper(I) iodide (0.1 eq), and cesium carbonate (2.0 eq).

-

Solvent and Ligand Addition: Add anhydrous DMSO to the vessel, followed by N,N'-dimethylethylenediamine (DMEDA) (0.2 eq).

-

Addition of Reactants: Add methylamine (1.2 eq) to the reaction mixture, followed by the careful addition of sodium azide (1.5 eq).

-

Reaction Conditions: The reaction mixture is then heated to a specified temperature (typically between 80-120 °C) and stirred for a period of 12-24 hours, or until TLC analysis indicates the consumption of the starting material.

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature and diluted with ethyl acetate. The organic layer is washed sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford pure this compound.

Logical Workflow for the Proposed Synthesis:

Caption: Proposed one-pot synthesis workflow for this compound.

Spectral and Characterization Data

At the time of this report, specific experimental spectral data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) for this compound has not been identified in the public domain. Researchers are advised to perform comprehensive characterization upon synthesis. Predicted mass spectral data for the related compound, this compound-3-carbaldehyde, is available and may offer some guidance for mass spectrometry analysis.[10]

Biological Activity and Drug Development Potential

The indazole nucleus is a well-established "privileged scaffold" in medicinal chemistry, known to be a core component of numerous biologically active compounds with a wide range of therapeutic applications, including anti-inflammatory, anticancer, and antimicrobial agents.[1][2][8]

While no specific biological activity or signaling pathway has been directly attributed to this compound in the available literature, its structural similarity to other biologically active indazoles suggests it may be a valuable starting point for drug discovery programs. The bromine atom at the 7-position provides a handle for further chemical modifications, such as cross-coupling reactions, to generate a library of derivatives for biological screening.

Potential Areas of Investigation:

-

Kinase Inhibition: Many indazole derivatives have been developed as kinase inhibitors for the treatment of cancer.[11]

-

Antimicrobial Activity: The indazole scaffold has been explored for the development of novel antibacterial and antifungal agents.[8]

-

Anti-inflammatory Properties: Certain indazole-containing compounds have demonstrated anti-inflammatory effects.[1]

Signaling Pathway Analysis (Hypothetical):

Should this compound or its derivatives exhibit, for instance, anticancer activity through kinase inhibition, a hypothetical signaling pathway diagram could be constructed.

Caption: Hypothetical signaling pathway showing kinase inhibition.

Conclusion

This compound represents a chemical entity with significant potential for further investigation, particularly in the field of drug discovery. While current publicly available data on its specific chemical and biological properties is limited, its core indazole structure suggests a high probability of interesting biological activity. The synthetic routes to related compounds are well-established, providing a clear path for its preparation and subsequent evaluation in various biological assays. This guide serves as a foundational resource for researchers embarking on the study of this promising molecule. Further experimental work is necessary to fully elucidate its chemical properties and explore its therapeutic potential.

References

- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pnrjournal.com [pnrjournal.com]

- 3. scbt.com [scbt.com]

- 4. CAS:701910-14-7,7-溴-2-甲基吲唑,this compound -欧利希(上海)医药科技有限公司 [olix.cn]

- 5. parchem.com [parchem.com]

- 6. This compound CAS#: 701910-14-7 [m.chemicalbook.com]

- 7. americanelements.com [americanelements.com]

- 8. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 2H-Indazole synthesis [organic-chemistry.org]

- 10. PubChemLite - this compound-3-carbaldehyde (C9H7BrN2O) [pubchemlite.lcsb.uni.lu]

- 11. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01147B [pubs.rsc.org]

An In-depth Technical Guide to 7-Bromo-2-methyl-2H-indazole

CAS Number: 701910-14-7

This technical guide provides a comprehensive overview of 7-Bromo-2-methyl-2H-indazole, a heterocyclic compound of interest to researchers and professionals in drug development and medicinal chemistry. This document outlines its chemical properties, a representative synthesis protocol, and the broader biological significance of the indazole scaffold.

Core Compound Properties

This compound is a substituted indazole, a class of aromatic heterocyclic compounds that are recognized as "privileged scaffolds" in medicinal chemistry due to their wide range of pharmacological activities.[1][2] The physicochemical properties of this specific compound are summarized below.

| Property | Value | Reference(s) |

| CAS Number | 701910-14-7 | [3] |

| Molecular Formula | C₈H₇BrN₂ | [3] |

| Molecular Weight | 211.06 g/mol | [3] |

| IUPAC Name | This compound | [4] |

| InChI Key | KPAYIFGPJOYWMM-UHFFFAOYSA-N | [4] |

| Purity | Typically ≥95% (as supplied by vendors) | [4] |

| Storage Temperature | Ambient | [4] |

Synthesis and Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of this compound is not extensively documented in publicly available literature, a general and robust method for the synthesis of 2-substituted-2H-indazoles is the copper-catalyzed one-pot, three-component reaction. This approach is widely cited for its broad substrate scope and good functional group tolerance.[2][5]

Representative Experimental Protocol: Copper-Catalyzed Synthesis of 2-Alkyl-2H-Indazoles

This protocol is adapted from established methods for the synthesis of 2H-indazoles and represents a viable route to this compound.[2][5]

Objective: To synthesize a 2-alkyl-2H-indazole derivative from a corresponding 2-bromobenzaldehyde, a primary amine, and sodium azide.

Materials:

-

2,3-Dibromobenzaldehyde (as a precursor to 2-bromo-3-substituted benzaldehydes)

-

Methylamine (or a suitable precursor)

-

Sodium Azide (NaN₃)

-

Copper(I) catalyst (e.g., CuI, Cu₂O nanoparticles)[5]

-

A suitable ligand (if required, e.g., TMEDA)

-

A high-boiling point solvent (e.g., DMSO, DMF)[2]

-

Base (e.g., Cs₂CO₃)[5]

-

Standard laboratory glassware and purification equipment (e.g., for column chromatography)

Procedure:

-

Reaction Setup: In a clean, dry reaction vessel, combine the 2-bromobenzaldehyde derivative, the copper catalyst, and the base in the chosen solvent.

-

Addition of Reagents: To this mixture, add the primary amine (in this case, methylamine) followed by the portion-wise addition of sodium azide. Caution: Sodium azide is highly toxic and potentially explosive. Handle with appropriate safety precautions.

-

Reaction Conditions: Heat the reaction mixture to a temperature typically ranging from 110-120°C.[2][5] The reaction is usually stirred for several hours (e.g., 12-24 hours) until completion, which can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Quench the reaction by carefully adding water.

-

Extraction: Extract the product into an organic solvent such as ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 2-alkyl-2H-indazole.

Expected Outcome: This procedure is expected to produce the desired this compound. The yield and purity would need to be determined experimentally.

Logical Workflow of Synthesis

The following diagram illustrates the general workflow for the copper-catalyzed synthesis of 2-substituted-2H-indazoles.

Caption: General workflow for the synthesis of 2-substituted-2H-indazoles.

Biological Significance and Applications in Drug Development

The indazole nucleus is a key pharmacophore found in numerous biologically active compounds.[6][7] Bromo-substituted indazoles, in particular, serve as versatile intermediates in the synthesis of more complex molecules, primarily through cross-coupling reactions where the bromine atom can be readily substituted.[1]

While specific biological data for this compound is not widely reported, the broader class of indazole derivatives has demonstrated a wide range of therapeutic activities, including:

-

Anticancer: Indazole derivatives are core components of several anticancer drugs, such as Pazopanib and Axitinib, which are kinase inhibitors.[2]

-

Anti-inflammatory: The indazole scaffold is present in nonsteroidal anti-inflammatory drugs (NSAIDs) like Bendazac.[6]

-

Antiemetic: Granisetron, a 5-HT3 receptor antagonist used to prevent chemotherapy-induced nausea and vomiting, features an indazole core.[2]

-

Other Activities: Research has also explored indazole derivatives for their potential as antimicrobial, antifungal, antidiabetic, and neuroprotective agents.[1][2]

The synthetic utility of this compound lies in its potential as a building block for creating novel indazole-based compounds with tailored biological activities. The bromine atom at the 7-position offers a reactive handle for further chemical modifications, enabling the exploration of structure-activity relationships in drug discovery programs.

Signaling Pathway Involvement: A General Perspective

Specific signaling pathway interactions for this compound have not been elucidated in the available literature. However, as many indazole-containing drugs are kinase inhibitors, a common mechanism of action involves the inhibition of signaling pathways that are crucial for cell proliferation and survival, such as the VEGF and PDGF pathways in the case of Pazopanib. The general role of such inhibitors is depicted in the following diagram.

Caption: Generalized signaling pathway inhibition by indazole-based kinase inhibitors.

This guide provides a foundational understanding of this compound based on currently available scientific information. Further research into this specific compound is warranted to fully elucidate its properties and potential applications.

References

- 1. Ultrasound-assisted bromination of indazoles at the C3 position with dibromohydantoin - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scbt.com [scbt.com]

- 4. This compound | 701910-14-7 [sigmaaldrich.com]

- 5. 2H-Indazole synthesis [organic-chemistry.org]

- 6. caribjscitech.com [caribjscitech.com]

- 7. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Structure Elucidation of 7-Bromo-2-methyl-2H-indazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the methodologies and data interpretation involved in the structure elucidation of 7-Bromo-2-methyl-2H-indazole. The document outlines the expected outcomes from key analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and single-crystal X-ray crystallography. Detailed experimental protocols are provided to assist researchers in obtaining high-quality data. All quantitative data is presented in clear, tabular format, and logical workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of the structure elucidation process.

Introduction

This compound is a heterocyclic compound with potential applications in medicinal chemistry and materials science. As with any novel compound, unambiguous confirmation of its chemical structure is a critical first step in its development and application. This guide details the analytical workflow for the complete structural characterization of this molecule, from initial synthesis to final confirmation.

The structure elucidation process relies on a combination of spectroscopic techniques that provide complementary information about the molecule's connectivity, elemental composition, and three-dimensional arrangement. This guide will focus on the application of NMR, MS, and X-ray crystallography to confidently assign the structure of this compound.

Predicted Spectroscopic and Physical Data

While experimental data for this compound is not widely published, a combination of theoretical predictions and analysis of similar structures allows for the reliable estimation of its key analytical parameters.

Predicted Physicochemical Properties

| Property | Value |

| Molecular Formula | C₈H₇BrN₂ |

| Molecular Weight | 211.06 g/mol |

| CAS Number | 701910-14-7[1] |

Predicted ¹H NMR Spectral Data (500 MHz, CDCl₃)

The predicted ¹H NMR spectrum of this compound is expected to show four distinct signals: a singlet for the methyl protons and three signals in the aromatic region corresponding to the three protons on the benzene ring.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.60 | d | 1H | H-4 |

| ~7.35 | d | 1H | H-6 |

| ~7.05 | t | 1H | H-5 |

| ~4.10 | s | 3H | -CH₃ |

Note: Predicted chemical shifts are estimates and may vary slightly from experimental values.

Predicted ¹³C NMR Spectral Data (125 MHz, CDCl₃)

The predicted broadband proton-decoupled ¹³C NMR spectrum should exhibit eight signals, corresponding to the eight carbon atoms in the molecule.

| Chemical Shift (δ, ppm) | Assignment |

| ~148.0 | C-7a |

| ~129.0 | C-3 |

| ~128.5 | C-5 |

| ~125.0 | C-4 |

| ~122.0 | C-3a |

| ~118.0 | C-6 |

| ~110.0 | C-7 |

| ~35.0 | -CH₃ |

Note: Predicted chemical shifts are estimates and may vary slightly from experimental values.

Predicted Mass Spectrometry Data

In an electron ionization (EI) mass spectrum, this compound is expected to show a prominent molecular ion peak (M⁺) and a characteristic M+2 peak of similar intensity due to the presence of the bromine atom (natural abundance of ⁷⁹Br and ⁸¹Br is approximately 50.7% and 49.3%, respectively).

| m/z | Interpretation |

| 210/212 | [M]⁺ Molecular ion |

| 195/197 | [M - CH₃]⁺ |

| 131 | [M - Br]⁺ |

| 104 | [C₇H₆N]⁺ |

Experimental Protocols

The following are detailed methodologies for the key experiments required for the structure elucidation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the connectivity of atoms within the molecule.

Methodology:

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of deuterated chloroform (CDCl₃). Transfer the solution to a 5 mm NMR tube.

-

¹H NMR Acquisition:

-

Spectrometer: 500 MHz

-

Pulse Program: Standard single-pulse (zg30)

-

Number of Scans: 16

-

Spectral Width: -2 to 12 ppm

-

Acquisition Time: 4 seconds

-

Relaxation Delay: 2 seconds

-

-

¹³C NMR Acquisition:

-

Spectrometer: 125 MHz

-

Pulse Program: Standard proton-decoupled (zgpg30)

-

Number of Scans: 1024

-

Spectral Width: -10 to 220 ppm

-

Acquisition Time: 1.5 seconds

-

Relaxation Delay: 2 seconds

-

-

2D NMR (COSY, HSQC, HMBC): Standard pulse programs and parameters should be used to establish ¹H-¹H correlations (COSY), one-bond ¹H-¹³C correlations (HSQC), and long-range ¹H-¹³C correlations (HMBC).

Mass Spectrometry (MS)

Objective: To determine the molecular weight and elemental formula, and to gain insight into the molecular structure through fragmentation patterns.

Methodology (Electron Ionization - Gas Chromatography-Mass Spectrometry - EI-GC-MS):

-

Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) at a concentration of approximately 100 µg/mL.

-

GC Conditions:

-

Column: Standard non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).

-

Injector Temperature: 250°C.

-

Oven Program: Start at 100°C, hold for 1 minute, then ramp to 280°C at 15°C/min, and hold for 5 minutes.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: m/z 40-400.

-

Source Temperature: 230°C.

-

Quadrupole Temperature: 150°C.

-

Single-Crystal X-ray Crystallography

Objective: To determine the precise three-dimensional arrangement of atoms in the solid state, providing definitive proof of structure.

Methodology:

-

Crystal Growth: Grow single crystals of this compound suitable for X-ray diffraction. This can be achieved by slow evaporation of a saturated solution of the compound in a suitable solvent or solvent mixture (e.g., ethanol, ethyl acetate/hexane).

-

Data Collection:

-

Mount a suitable crystal on a diffractometer.

-

Collect diffraction data at a controlled temperature (e.g., 100 K) using Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å) radiation.

-

-

Structure Solution and Refinement:

-

Solve the structure using direct methods or Patterson methods.

-

Refine the structural model using full-matrix least-squares on F².

-

Locate and refine all non-hydrogen atoms anisotropically. Hydrogen atoms can be placed in calculated positions and refined using a riding model.

-

Visualization of Workflows

The following diagrams illustrate the logical flow of the structure elucidation process.

References

Spectroscopic Profile of 7-Bromo-2-methyl-2H-indazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectral data for the heterocyclic compound 7-Bromo-2-methyl-2H-indazole (CAS No. 701910-14-7). Due to the limited availability of directly published experimental spectra for this specific molecule, this document presents predicted spectral characteristics based on data from analogous compounds and established spectroscopic principles. Detailed, generalized experimental protocols for acquiring such data are also provided to aid researchers in their analytical workflows.

Chemical Structure and Properties

-

IUPAC Name: this compound

-

Molecular Formula: C₈H₇BrN₂[1]

-

Molecular Weight: 211.06 g/mol [1]

-

Structure:

Predicted Spectral Data

The following tables summarize the anticipated quantitative data for this compound based on the analysis of similar structures and general spectroscopic knowledge.

¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy

Solvent: CDCl₃ Frequency: 400 MHz

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 7.8 - 8.0 | d | 1H | H-6 |

| ~ 7.4 - 7.6 | d | 1H | H-4 |

| ~ 7.0 - 7.2 | t | 1H | H-5 |

| ~ 4.2 - 4.4 | s | 3H | N-CH₃ |

| ~ 8.1 - 8.3 | s | 1H | H-3 |

Note: Predicted chemical shifts are based on the analysis of substituted indazole derivatives. Actual values may vary.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy

Solvent: CDCl₃ Frequency: 100 MHz

| Chemical Shift (δ, ppm) | Assignment |

| ~ 150 - 152 | C-7a |

| ~ 130 - 132 | C-3a |

| ~ 128 - 130 | C-6 |

| ~ 125 - 127 | C-4 |

| ~ 120 - 122 | C-5 |

| ~ 110 - 112 | C-7 |

| ~ 118 - 120 | C-3 |

| ~ 35 - 37 | N-CH₃ |

Note: These are estimated chemical shifts. The presence of the bromine atom and the N-methyl group will influence the final positions of the signals.

MS (Mass Spectrometry)

Ionization Mode: Electrospray Ionization (ESI) or Electron Ionization (EI)

| m/z (Mass-to-Charge Ratio) | Relative Intensity (%) | Assignment |

| 210/212 | ~100 / ~98 | [M]⁺ (Molecular ion peak with bromine isotopes) |

| 195/197 | Variable | [M - CH₃]⁺ |

| 131 | Variable | [M - Br]⁺ |

| 104 | Variable | [C₇H₆N]⁺ |

Note: The characteristic isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) will result in two molecular ion peaks separated by 2 m/z units.[2][3][4]

IR (Infrared) Spectroscopy

Sample Preparation: KBr pellet or thin film

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 3100 - 3000 | Medium | C-H stretching (aromatic) |

| ~ 2950 - 2850 | Medium | C-H stretching (aliphatic, N-CH₃) |

| ~ 1620 - 1580 | Strong | C=N and C=C stretching (indazole ring) |

| ~ 1500 - 1450 | Medium | C=C stretching (aromatic) |

| ~ 1380 - 1360 | Medium | C-H bending (N-CH₃) |

| ~ 1100 - 1000 | Strong | C-N stretching |

| ~ 800 - 750 | Strong | C-H out-of-plane bending (aromatic) |

| ~ 700 - 600 | Strong | C-Br stretching |

Note: The exact positions and intensities of the peaks can be influenced by the physical state of the sample.

Experimental Protocols

The following are generalized protocols for acquiring the spectral data. Instrument parameters should be optimized for the specific sample and equipment used.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.6 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

-

¹H NMR Acquisition:

-

Record the spectrum on a 400 MHz or higher field NMR spectrometer.

-

Acquire a sufficient number of scans to obtain a good signal-to-noise ratio.

-

Process the data by applying Fourier transformation, phase correction, and baseline correction.

-

Reference the spectrum to the TMS signal at 0.00 ppm.

-

Integrate all signals and determine the multiplicities (singlet, doublet, triplet, etc.) and coupling constants (J values).

-

-

¹³C NMR Acquisition:

-

Record the spectrum on a 100 MHz or higher field NMR spectrometer.

-

Use a proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon atom.

-

Acquire a larger number of scans compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

Process and reference the spectrum to the CDCl₃ solvent peak at 77.16 ppm.

-

Mass Spectrometry

-

Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

ESI-MS Acquisition:

-

Infuse the sample solution into the electrospray ionization source of the mass spectrometer.

-

Optimize source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature) to achieve stable ionization and maximum signal intensity.

-

Acquire the mass spectrum in positive ion mode over a suitable mass range (e.g., m/z 50-500).

-

-

EI-MS Acquisition:

-

Introduce a small amount of the solid or a concentrated solution onto a direct insertion probe.

-

Insert the probe into the ion source of the mass spectrometer.

-

Acquire the spectrum using a standard electron energy of 70 eV.

-

IR Spectroscopy

-

KBr Pellet Method:

-

Thin Film Method:

-

Dissolve a small amount of the sample in a volatile solvent (e.g., chloroform or dichloromethane).

-

Deposit a drop of the solution onto a salt plate (e.g., NaCl or KBr) and allow the solvent to evaporate, leaving a thin film of the sample.

-

-

Data Acquisition:

-

Place the prepared sample in the sample holder of an FTIR spectrometer.

-

Record the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).

-

Collect a background spectrum of the empty sample holder (or pure KBr pellet) and subtract it from the sample spectrum.

-

Workflow for Structural Elucidation

The following diagram illustrates a typical workflow for the structural characterization of a novel compound like this compound using spectroscopic methods.

References

- 1. scbt.com [scbt.com]

- 2. m.youtube.com [m.youtube.com]

- 3. C2H4BrCl BrCH2CH2Cl mass spectrum of 1-bromo-2-chloroethane 1-bromo-1-chloroethane fragmentation pattern of m/z m/e ions for analysis and identification of 1-bromo-2-chloroethane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 4. ochem.weebly.com [ochem.weebly.com]

- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

The Multifaceted Biological Activities of Bromo-Indazole Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The introduction of a bromine atom to this heterocyclic system often enhances or modulates its pharmacological profile, leading to a diverse range of therapeutic potentials. This technical guide provides an in-depth overview of the biological activities of bromo-indazole derivatives, with a focus on their anticancer, antimicrobial, and anti-inflammatory properties. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated signaling pathways and workflows to serve as a comprehensive resource for researchers in the field.

Anticancer Activity

Bromo-indazole derivatives have emerged as a promising class of anticancer agents, exhibiting potent activity against various cancer cell lines. Their mechanisms of action are diverse and often involve the inhibition of key proteins in cancer cell proliferation and survival.

One notable mechanism is the induction of apoptosis, or programmed cell death. For instance, certain bromo-indazole derivatives have been shown to promote apoptosis in breast cancer cell lines, such as 4T1.[1] This is achieved through the upregulation of pro-apoptotic proteins like cleaved caspase-3 and Bax, and the downregulation of the anti-apoptotic protein Bcl-2.[1] Furthermore, these compounds can increase the levels of reactive oxygen species (ROS) and decrease the mitochondrial membrane potential, further pushing the cancer cells towards apoptosis.[1]

Another significant target for bromo-indazole derivatives is the bromodomain-containing protein 4 (BRD4), an epigenetic reader that regulates the expression of oncogenes like c-Myc.[2] Inhibition of BRD4 has been a key strategy in cancer therapy, and several bromo-indazole derivatives have been developed as potent BRD4 inhibitors.[2] For example, 6-chloro-5-((2,6-difluorophenyl)amino)-1H-indazole-4,7-dione has demonstrated a half-maximal inhibitory concentration (IC50) of 60 nM against BRD4.[2]

The PI3K/AKT/mTOR and p53/MDM2 signaling pathways, which are often dysregulated in cancer, are also targeted by bromo-indazole derivatives. By modulating these pathways, these compounds can effectively inhibit cancer cell growth and proliferation.

Quantitative Data: Anticancer Activity

| Compound ID | Cancer Cell Line | Activity (IC50) | Target/Mechanism | Reference |

| Compound 2f | 4T1 (Breast) | 0.23–1.15 μM | Induces apoptosis via ROS-mitochondrial pathway | [1] |

| 6-chloro-5-((2,6-difluorophenyl)amino)-1H-indazole-4,7-dione (5i) | - | 60 nM | BRD4 inhibitor | [2] |

| Bromo-indazole derivative (example) | K562 (Leukemia) | 5.15 µM | p53/MDM2 pathway |

Signaling Pathway Diagrams

Caption: Simplified PI3K/AKT/mTOR signaling pathway and points of inhibition by bromo-indazole derivatives.

Caption: The p53-MDM2 feedback loop and its modulation by bromo-indazole derivatives.

Antimicrobial Activity

Bromo-indazole derivatives have also demonstrated significant potential as antimicrobial agents, particularly against Gram-positive bacteria.[3] A key target in this context is the filamentous temperature-sensitive protein Z (FtsZ), a crucial protein involved in bacterial cell division.[3] By inhibiting FtsZ, these compounds disrupt the formation of the Z-ring, which is essential for bacterial cytokinesis, ultimately leading to bacterial cell death.

For example, a series of 4-bromo-1H-indazole derivatives have been synthesized and shown to be potent FtsZ inhibitors.[3] Some of these compounds exhibited significantly greater activity against penicillin-resistant Staphylococcus aureus than the reference compound 3-methoxybenzamide (3-MBA).[3]

Quantitative Data: Antimicrobial Activity

| Compound ID | Bacterial Strain | Activity (MIC) | Target | Reference |

| Compound 9 | Streptococcus pyogenes PS | 4 µg/mL | FtsZ | [3] |

| Compound 12 | Penicillin-resistant Staphylococcus aureus | - (256-fold more potent than 3-MBA) | FtsZ | [3] |

| Compound 18 | Penicillin-resistant Staphylococcus aureus | - (256-fold more potent than 3-MBA) | FtsZ | [3] |

| 6-bromo-1H-indazole triazole derivatives | Various bacterial and fungal strains | Moderate to good inhibition | - | [4] |

Experimental Workflow Diagram

Caption: Experimental workflow for determining the Minimum Inhibitory Concentration (MIC) of bromo-indazole derivatives.

Anti-inflammatory Activity

The anti-inflammatory properties of bromo-indazole derivatives are another area of active research. These compounds have been shown to exert their effects through the inhibition of key inflammatory mediators, such as cyclooxygenase-2 (COX-2).[5] COX-2 is an enzyme responsible for the synthesis of prostaglandins, which are key players in the inflammatory response. By inhibiting COX-2, bromo-indazole derivatives can effectively reduce inflammation.[5]

In vivo studies using models such as carrageenan-induced paw edema in rats have demonstrated the anti-inflammatory efficacy of these compounds.[5] Furthermore, some derivatives have shown a favorable safety profile, with a lack of gastric injury even at high doses.[6]

Quantitative Data: Anti-inflammatory Activity

| Compound | Assay | Activity (IC50) | Target | Reference |

| 5-aminoindazole | COX-2 Inhibition | 12.32 μM | COX-2 | [5] |

| 6-nitroindazole | COX-2 Inhibition | 19.22 μM | COX-2 | [5] |

| Indazole | COX-2 Inhibition | 23.42 μM | COX-2 | [5] |

Signaling Pathway Diagram

References

Unraveling the Therapeutic Potential of 7-Bromo-2-methyl-2H-indazole: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction: The indazole nucleus is a prominent scaffold in medicinal chemistry, recognized for its versatile biological activities. As a member of this class, 7-Bromo-2-methyl-2H-indazole represents a molecule of interest for potential therapeutic applications. This technical guide provides an overview of the known biological context of indazole derivatives and outlines prospective avenues for investigating the specific therapeutic targets of this compound. While direct therapeutic targets for this specific compound are not yet elucidated in publicly available research, the broader family of indazoles offers significant clues to its potential mechanisms of action.

The Indazole Scaffold: A Privileged Structure in Drug Discovery

Indazole derivatives are known to exhibit a wide array of pharmacological effects, including anti-cancer, anti-inflammatory, anti-bacterial, and anti-fungal properties.[1][2][3][4] This broad bioactivity profile has established the indazole core as a "privileged scaffold" in the design of novel therapeutic agents.[1] The specific biological effects of an indazole derivative are largely determined by the nature and position of its substituents.

Potential Therapeutic Arenas for this compound

Based on the activities of structurally related compounds, several key areas of investigation emerge for this compound.

Oncology

Cancer remains a primary focus for the development of indazole-based therapeutics. Numerous indazole derivatives have demonstrated potent anti-proliferative effects. For instance, some indazole-containing compounds have shown activity against cancer cell lines such as A549, HT-29, and HepG2.[3]

Potential Targets:

-

Kinases: A significant number of kinase inhibitors feature the indazole core.[5] Pazopanib, a multi-kinase inhibitor approved for clinical use, is a notable example.[1] The brominated substitution on the this compound molecule could influence its binding affinity and selectivity for various kinase targets.

-

Indoleamine 2,3-dioxygenase 1 (IDO1): IDO1 is an enzyme involved in immune evasion in cancer. Certain 3-substituted 1H-indazoles have been identified as inhibitors of this enzyme.[2]

Infectious Diseases

The indazole scaffold has also been explored for its potential in combating infectious diseases.

Potential Targets:

-

Bacterial and Fungal Enzymes: Various indazole derivatives have been synthesized and screened for their activity against a range of pathogens, including bacteria and fungi.[4] The specific enzymatic or cellular targets within these organisms are diverse and would require dedicated screening efforts for this compound.

Experimental Protocols for Target Identification and Validation

To elucidate the specific therapeutic targets of this compound, a systematic experimental approach is necessary.

High-Throughput Screening (HTS)

Methodology:

-

Assay Development: Develop a panel of biochemical and cell-based assays representing diverse target classes (e.g., kinases, proteases, GPCRs) and disease-relevant pathways.

-

Compound Screening: Screen this compound at various concentrations against the assay panel.

-

Hit Identification: Identify "hits" where the compound demonstrates significant and reproducible activity.

Affinity-Based Target Identification

Methodology:

-

Probe Synthesis: Chemically modify this compound to incorporate a reactive group and a reporter tag (e.g., biotin) to create an affinity probe.

-

Cell Lysate Incubation: Incubate the affinity probe with cell lysates from relevant disease models.

-

Target Capture: Use affinity purification (e.g., streptavidin beads) to capture proteins that bind to the probe.

-

Target Identification: Identify the captured proteins using mass spectrometry.

Cellular Thermal Shift Assay (CETSA)

Methodology:

-

Compound Treatment: Treat intact cells or cell lysates with this compound.

-

Thermal Challenge: Heat the treated samples across a range of temperatures.

-

Protein Precipitation Analysis: Analyze the soluble protein fraction at each temperature by techniques such as Western blotting or mass spectrometry. Target engagement is indicated by a shift in the thermal stability of a protein.

Logical Workflow for Target Discovery

The following diagram illustrates a logical workflow for the discovery and validation of therapeutic targets for a novel compound like this compound.

Signaling Pathway Analysis

Once a primary target is validated, understanding its role in cellular signaling is crucial. For example, if this compound is found to inhibit a specific kinase, the subsequent downstream signaling cascade would be investigated.

The diagram below represents a generic kinase signaling pathway that could be modulated by an indazole-based inhibitor.

References

- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pnrjournal.com [pnrjournal.com]

- 5. This compound-3-carbaldehyde|239.07 [benchchem.com]

An In-Depth Technical Guide on the Speculated Mechanism of Action of 7-Bromo-2-methyl-2H-indazole

Disclaimer: Direct research on the specific mechanism of action of 7-Bromo-2-methyl-2H-indazole is limited in publicly available scientific literature. This compound is predominantly recognized as a synthetic intermediate or a building block in the development of more complex, pharmacologically active molecules. Therefore, this guide will focus on its role in the synthesis of potent inhibitors of Poly(ADP-ribose) polymerase (PARP) and speculate on the contribution of the this compound moiety to the mechanism of action of these final compounds.

Introduction

The indazole scaffold is a privileged structure in medicinal chemistry, known for its presence in a wide array of biologically active compounds.[1][2][3] Indazoles are aromatic heterocyclic compounds that can exist in different tautomeric forms, with the 1H- and 2H-isomers being the most common.[2][3] The this compound is a specific derivative that has garnered interest as a key intermediate in the synthesis of targeted therapeutics, particularly in the field of oncology. Its utility is highlighted in the construction of potent PARP inhibitors, a class of drugs that has shown significant promise in the treatment of cancers with specific DNA repair deficiencies.[4][5][6]

Role as a Synthetic Intermediate in PARP Inhibitor Development

Poly(ADP-ribose) polymerases (PARPs) are a family of enzymes crucial for DNA repair.[4] PARP inhibitors are a class of anticancer drugs that block this repair mechanism.[6] In cancers with mutations in the BRCA1 or BRCA2 genes, which are also involved in DNA repair, the inhibition of PARP leads to a synthetic lethal effect, resulting in the death of cancer cells.[4]

This compound serves as a crucial starting material for the synthesis of complex molecules designed to inhibit PARP. For instance, it is a precursor for the synthesis of substituted 2-phenyl-2H-indazole-7-carboxamides, which have demonstrated potent PARP inhibition.[5] The synthetic route often involves the transformation of the bromine atom and the elaboration of other positions on the indazole ring to create molecules with high affinity and specificity for the PARP active site.

The following diagram illustrates a generalized synthetic pathway where this compound is used to produce a hypothetical PARP inhibitor.

Caption: Generalized synthetic scheme for a PARP inhibitor using this compound.

Speculated Contribution to Mechanism of Action

While this compound itself is not the active pharmacological agent, the indazole core it provides is critical for the biological activity of the final PARP inhibitors. The mechanism of action of these inhibitors involves their binding to the nicotinamide adenine dinucleotide (NAD+) binding site of the PARP enzyme.[4]

The substituted 2H-indazole-7-carboxamide scaffold, derived from this compound, is designed to mimic the nicotinamide portion of NAD+. Molecular modeling studies of similar PARP inhibitors reveal key interactions within the active site.[7] The indazole ring often engages in π-π stacking interactions with tyrosine residues (e.g., Tyr907), while the carboxamide group forms crucial hydrogen bonds with amino acids like glycine (e.g., Gly863) and serine (e.g., Ser904).[7]

The following diagram illustrates the speculated binding mode of a hypothetical PARP inhibitor derived from this compound within the PARP active site.

Caption: Speculated interactions of a PARP inhibitor with the enzyme's active site.

Quantitative Data for Derived PARP Inhibitors

The following table summarizes the inhibitory activities of representative PARP inhibitors synthesized using indazole-based scaffolds. It is important to note that these data are for the final, more complex molecules, not for this compound itself.

| Compound ID | Target | IC50 (nM) | Cell-based Assay (CC50, nM) | Reference |

| Analog I | PARP | 4 | 42 (BRCA-1 deficient cells) | [5] |

| Compound 16l | PARP-1 | Potent (exact value not specified) | Similar to Olaparib | [4] |

| Compound 8a | PARP-1 | 36 | Not Specified | [7] |

| Olaparib (Reference) | PARP-1 | 34 | Not Specified | [7] |

Experimental Protocols

The determination of the biological activity of the derived PARP inhibitors involves a combination of enzymatic and cell-based assays.

PARP-1 Inhibition Assay (General Protocol):

-

Enzyme and Substrate Preparation: Recombinant human PARP-1 enzyme is used. The substrate typically consists of biotinylated NAD+ and histones coated on a 96-well plate.

-

Compound Incubation: The test compounds (derived from this compound) are serially diluted and incubated with the PARP-1 enzyme and activated DNA.

-

Reaction Initiation: The reaction is initiated by the addition of the NAD+ substrate mixture.

-

Detection: After incubation, the plate is washed, and streptavidin-HRP (horseradish peroxidase) is added to bind to the incorporated biotinylated ADP-ribose. A colorimetric substrate for HRP is then added, and the absorbance is measured.

-

Data Analysis: The IC50 values, which represent the concentration of the inhibitor required to reduce PARP-1 activity by 50%, are calculated from the dose-response curves.[4][7]

Cell Proliferation Assay (General Protocol):

-

Cell Culture: Cancer cell lines, particularly those with known BRCA1/2 mutations (e.g., MDA-MB-436) and their wild-type counterparts, are cultured in appropriate media.

-

Compound Treatment: Cells are seeded in 96-well plates and treated with various concentrations of the test compounds for a specified period (e.g., 72 hours).

-

Viability Assessment: Cell viability is assessed using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CellTiter-Glo assay.

-

Data Analysis: The CC50 (cytotoxic concentration 50%) or GI50 (growth inhibition 50%) values are determined by plotting cell viability against the compound concentration.[5]

The workflow for these experimental protocols can be visualized as follows:

Caption: General experimental workflow for evaluating PARP inhibitors.

Conclusion

References

- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A review on synthetic strategy, molecular pharmacology of indazole derivatives, and their future perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 5. irbm.com [irbm.com]

- 6. Design and Synthesis of Poly(ADP-ribose) polymerase Inhibitors: Impact of Adenosine Pocket-Binding Motif Appendage to the 3-Oxo-2,3-dihydrobenzofuran-7-carboxamide on Potency and Selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Design and synthesis of novel PARP-1 inhibitors based on pyridopyridazinone scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]

In Silico Modeling of 7-Bromo-2-methyl-2H-indazole Interactions: An In-Depth Technical Guide

Disclaimer: As of the last update, specific in silico modeling studies for 7-bromo-2-methyl-2H-indazole are not publicly available. This guide, therefore, presents a generalized methodology and an exemplary case study based on the in silico analysis of closely related indazole derivatives, particularly focusing on their interactions with protein kinases, a common target class for this scaffold. This document is intended for researchers, scientists, and drug development professionals.

Introduction

The indazole scaffold is a privileged structure in medicinal chemistry, known for its presence in a variety of biologically active compounds, including several approved drugs.[1][2][3] The functionalization of the indazole core allows for the fine-tuning of its pharmacological properties. This compound is one such derivative with potential for therapeutic applications. In silico modeling techniques, such as molecular docking and molecular dynamics simulations, are powerful tools to predict and analyze the interactions of small molecules like this compound with their biological targets at an atomic level. This guide provides a comprehensive overview of the methodologies and data interpretation involved in such studies.

Exemplary Molecular Target: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is a critical process in tumor growth and metastasis.[4][5] Many indazole derivatives have been investigated as inhibitors of VEGFR-2.[1][4][5] For the purpose of this guide, we will consider the hypothetical interaction of this compound with the ATP-binding site of VEGFR-2.

Experimental Protocols

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.

Methodology:

-

Protein Preparation: The three-dimensional crystal structure of the target protein (e.g., VEGFR-2, PDB ID: 4AGD or 4AG8) is obtained from the Protein Data Bank.[4] The protein structure is prepared by removing water molecules, adding hydrogen atoms, and assigning appropriate charges.

-

Ligand Preparation: The 3D structure of this compound is built and optimized using a molecular modeling software (e.g., ChemDraw, Avogadro). The ligand is then prepared for docking by assigning appropriate atom types and charges.

-

Grid Generation: A grid box is defined around the active site of the protein to specify the search space for the docking algorithm.

-

Docking Simulation: A docking program, such as AutoDock 4, is used to perform the docking calculations.[3] The program explores different conformations and orientations of the ligand within the active site and scores them based on a scoring function that estimates the binding affinity.

-

Analysis of Results: The resulting docked poses are analyzed to identify the most favorable binding mode. The interactions between the ligand and the protein, such as hydrogen bonds and hydrophobic interactions, are visualized and examined.

MD simulations provide insights into the dynamic behavior of the ligand-protein complex over time, offering a more realistic representation of the interactions in a biological environment.

Methodology:

-

System Preparation: The best-docked pose of the this compound-VEGFR-2 complex is used as the starting point. The complex is solvated in a water box with appropriate ions to neutralize the system.

-

Simulation Parameters: The simulation is performed using a molecular dynamics package like GROMACS.[6] A force field (e.g., AMBER, CHARMM) is chosen to describe the interatomic interactions.

-

Minimization and Equilibration: The system is first energy-minimized to remove any steric clashes. This is followed by a series of equilibration steps under controlled temperature and pressure to bring the system to a stable state.

-

Production Run: A production MD simulation is run for a significant period (e.g., 50-100 nanoseconds) to sample the conformational space of the complex.

-

Trajectory Analysis: The trajectory from the MD simulation is analyzed to study the stability of the complex, the flexibility of the protein and ligand, and the persistent interactions formed between them. This includes calculating the root-mean-square deviation (RMSD), root-mean-square fluctuation (RMSF), and analyzing hydrogen bond occupancy.

In silico methods can be used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) and toxicity profiles of a compound in the early stages of drug discovery.

Methodology:

-

Descriptor Calculation: Various molecular descriptors of this compound are calculated using software or online tools.

-

ADME Prediction: These descriptors are used as input for predictive models to estimate properties like oral bioavailability, blood-brain barrier penetration, and potential for metabolism by cytochrome P450 enzymes.[7][8]

-

Toxicity Prediction: The potential for toxicity, such as mutagenicity and carcinogenicity, can be assessed using predictive models based on the chemical structure.[7]

Data Presentation

Quantitative data from in silico modeling studies are typically summarized in tables for easy comparison.

Table 1: Exemplary Molecular Docking Results of this compound against VEGFR-2

| Parameter | Value |

| PDB ID of Target | 4AGD |

| Binding Energy (kcal/mol) | -7.5 |

| Interacting Residues | Cys919, Asp1046, Glu885, Leu840 |

| Hydrogen Bonds | N2 of indazole with Cys919 backbone NH |

| Hydrophobic Interactions | Bromophenyl ring with Leu840, Val848 |

Table 2: Exemplary In Silico ADME/Tox Prediction for this compound

| Property | Predicted Value | Interpretation |

| Molecular Weight | 211.06 g/mol | Compliant with Lipinski's Rule of Five |

| LogP | 2.8 | Good lipophilicity for cell permeability |

| H-bond Donors | 0 | Compliant with Lipinski's Rule of Five |

| H-bond Acceptors | 2 | Compliant with Lipinski's Rule of Five |

| Oral Bioavailability | High | Likely to be well-absorbed orally |

| Blood-Brain Barrier Permeation | Low | Reduced potential for CNS side effects |

| CYP2D6 Inhibition | Unlikely | Low risk of drug-drug interactions |

| Ames Mutagenicity | Non-mutagenic | Low risk of genotoxicity |

Mandatory Visualizations

Caption: Experimental workflow for in silico modeling.

Caption: Simplified VEGFR-2 signaling pathway.

Conclusion

In silico modeling provides a powerful and resource-efficient approach to investigate the potential interactions of novel compounds like this compound with biological targets. Through molecular docking, molecular dynamics simulations, and ADME/Tox predictions, researchers can gain valuable insights into the binding mechanisms, stability of interactions, and drug-like properties of a compound. While specific experimental data for this compound is currently lacking, the methodologies and exemplary data presented in this guide provide a solid framework for conducting and interpreting such in silico studies for this and other related indazole derivatives. These computational approaches are invaluable for guiding further experimental validation and optimization in the drug discovery process.

References

- 1. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis molecular docking and DFT studies on novel indazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Computational Investigation of Indazole Scaffolds as Tyrosine Kinase Inhibitors Using Molecular Docking and ADMET Prediction – Biosciences Biotechnology Research Asia [biotech-asia.org]

- 5. Design, synthesis, biological evaluation and dynamics simulation of indazole derivatives with antiangiogenic and antiproliferative anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Frontiers | Synthesis, characterization, in-silico, and in-vivo profiling of selective cyclo-oxygenase-2 inhibitors of Indazole-Indolinone Derivatives with anti-inflammatory and analgesic potency [frontiersin.org]

- 7. In Silico ADME and Toxicity Prediction of Benzimidazole Derivatives and Its Cobalt Coordination Compounds. Synthesis, Characterization and Crystal Structure - PMC [pmc.ncbi.nlm.nih.gov]

- 8. japtronline.com [japtronline.com]

The Ascendancy of 7-Substituted Indazoles: A Technical Guide to Structure-Activity Relationships in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

The indazole scaffold has emerged as a privileged structure in medicinal chemistry, forming the core of numerous clinically evaluated and approved drugs.[1][2] Among the various substitution patterns, modifications at the 7-position of the indazole ring have garnered significant interest for their potential to modulate potency, selectivity, and pharmacokinetic properties of bioactive molecules. This technical guide provides an in-depth exploration of the structure-activity relationships (SAR) of 7-substituted indazoles, focusing on their roles as kinase inhibitors and receptor antagonists. Detailed experimental protocols and visual representations of key biological pathways and experimental workflows are included to support researchers in this dynamic field.

Quantitative Structure-Activity Relationship (SAR) Data

The following tables summarize the available quantitative data for 7-substituted indazoles and related analogues, providing insights into the impact of various substituents on their biological activity.

7-Substituted Indazoles as CCR4 Antagonists

| Compound ID | Indazole Substitution | N1-Substituent | N3-Substituent | CCR4 IC50 (nM) |

| 48 | 7-Fluoro | 3-(aminomethyl)benzyl | 5-chloro-2-thiophenesulfonamide | Data not publicly available[3] |

Table 1: Example of a 7-substituted indazole as a CCR4 antagonist. The specific IC50 value for this compound is not disclosed in the cited literature, but its development underscores the interest in 7-substitution.

Indazole Derivatives as Kinase Inhibitors

Indazole derivatives have been extensively investigated as inhibitors of various kinases, including Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). While many studies explore multiple substitution points, the data provides valuable clues about the role of the 7-position.

| Compound ID | Indazole Substitutions | Target Kinase | IC50 (nM) |

| Compound 30 | Substitution pattern not specified | VEGFR-2 | 1.24[5] |

| Pazopanib | 6-(dimethylamino)methyl, N-2-pyrimidinyl | VEGFR-2 | 30[1] |

| Axitinib | 6-((E)-2-(pyridin-2-yl)vinyl) | VEGFR-2 | 0.2 |

Table 2: IC50 values of notable indazole-based VEGFR-2 inhibitors. While not exclusively 7-substituted, these examples demonstrate the high potency achievable with the indazole scaffold.

Antiproliferative Activity of Substituted Indazoles

The antiproliferative activity of indazole derivatives has been evaluated against various cancer cell lines. The following table includes data for indazoles with diverse substitution patterns, providing a broader context for SAR studies.

| Compound ID | Substitution Pattern | Cell Line | IC50 (µM) |

| Compound 2f | 3-amino, 6-bromo, N1-aryl | A549 (Lung) | 1.15[1][6] |

| Compound 2f | 3-amino, 6-bromo, N1-aryl | HepG2 (Liver) | 0.23[1][6] |

| Compound 2f | 3-amino, 6-bromo, N1-aryl | MCF-7 (Breast) | 0.35[1][6] |

| Compound 6o | 3-amino, 5-(4-fluorophenyl)-N1-piperazinyl | K562 (Leukemia) | 5.15[7] |

Table 3: Antiproliferative activity of substituted indazole derivatives against various cancer cell lines.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of SAR studies. The following sections provide protocols for the synthesis of a key 7-substituted indazole intermediate and for a representative biological assay.

Synthesis of 7-Iodo-1H-indazole

A versatile starting material for the synthesis of various 7-substituted indazoles is 7-iodo-1H-indazole. This intermediate allows for the introduction of a wide range of functional groups via palladium-catalyzed cross-coupling reactions.[8]

Materials:

-

2-Methyl-6-nitroaniline

-

Sodium nitrite (NaNO₂)

-

Hydrochloric acid (HCl)

-

Potassium iodide (KI)

-

Sodium hydroxide (NaOH)

-

Sodium sulfite (Na₂SO₃)

-

Ethanol

-

Water

Procedure:

-

Diazotization: Dissolve 2-methyl-6-nitroaniline in a mixture of concentrated HCl and water. Cool the solution to 0-5 °C in an ice bath. Add a solution of NaNO₂ in water dropwise while maintaining the temperature below 5 °C. Stir the resulting diazonium salt solution for 30 minutes at 0-5 °C.

-

Iodination: In a separate flask, dissolve KI in water. Slowly add the cold diazonium salt solution to the KI solution. A dark precipitate will form. Allow the reaction mixture to warm to room temperature and stir for several hours.

-

Work-up: Filter the crude product and wash it with cold water. Resuspend the solid in a dilute NaOH solution to remove any phenolic byproducts. Filter the solid again and wash with water until the filtrate is neutral.

-

Reduction of Nitro Group (Not part of the direct synthesis of 7-iodo-2-methyl-6-nitro-indazole, but a subsequent step for other derivatives): The nitro group can be reduced to an amino group using standard conditions, such as catalytic hydrogenation (H₂, Pd/C) or reduction with tin(II) chloride (SnCl₂).

-

Purification: The crude 7-iodo-1H-indazole can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

In Vitro Kinase Inhibition Assay (VEGFR-2)

This protocol describes a general method for determining the in vitro inhibitory activity of test compounds against VEGFR-2 kinase.

Materials:

-

Recombinant human VEGFR-2 kinase domain

-

Poly(Glu, Tyr) 4:1 peptide substrate

-

Adenosine triphosphate (ATP), [γ-³²P]ATP or [γ-³³P]ATP

-

Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

-

Test compounds (7-substituted indazoles) dissolved in DMSO

-

96-well filter plates

-

Trichloroacetic acid (TCA)

-

Scintillation counter and cocktail

Procedure:

-

Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. Further dilute the compounds in the kinase reaction buffer to the desired final concentrations.

-

Reaction Setup: In a 96-well plate, add the test compound solution, the VEGFR-2 enzyme, and the peptide substrate.

-

Initiation of Reaction: Initiate the kinase reaction by adding a mixture of cold ATP and radiolabeled ATP. The final ATP concentration should be at or near the Km value for VEGFR-2.

-

Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30 °C) for a specific period (e.g., 60 minutes), ensuring the reaction is in the linear range.

-

Termination of Reaction: Stop the reaction by adding an excess of cold 10% TCA.

-

Substrate Capture: Transfer the reaction mixture to a filter plate to capture the phosphorylated substrate. Wash the filter plate multiple times with 0.75% phosphoric acid to remove unincorporated radiolabeled ATP.

-

Quantification: After drying the filter plate, add scintillation cocktail to each well and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to a DMSO control. Determine the IC50 value by fitting the dose-response data to a sigmoidal curve using appropriate software.

Cellular Proliferation Assay (MTT Assay)

The MTT assay is a colorimetric method used to assess the metabolic activity of cells, which is an indicator of cell viability and proliferation.[9]

Materials:

-

Cancer cell line (e.g., A549, MCF-7)

-

Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

-

96-well cell culture plates

-

Test compounds (7-substituted indazoles) dissolved in DMSO

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control (DMSO). Incubate for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active metabolism will reduce the yellow MTT to a purple formazan.

-

Formazan Solubilization: Remove the medium and add a solubilization buffer to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solubilized formazan at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the vehicle control. Determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Signaling Pathways and Experimental Workflows

Visualizing complex biological and experimental processes is essential for a clear understanding of the mechanism of action and the drug discovery cascade.

VEGFR-2 Signaling Pathway

7-substituted indazoles have shown promise as inhibitors of VEGFR-2, a key mediator of angiogenesis. The following diagram illustrates the major signaling cascades initiated by the activation of VEGFR-2.

Caption: The VEGFR-2 signaling pathway and its inhibition by 7-substituted indazoles.

Experimental Workflow: From Hit to Lead Optimization

The development of potent and selective 7-substituted indazole inhibitors follows a structured workflow, from initial hit identification to lead optimization.

Caption: A generalized workflow for the hit-to-lead optimization of indazole-based inhibitors.

Conclusion

The 7-substituted indazole scaffold holds significant promise for the development of novel therapeutics, particularly in the areas of oncology and inflammation. The strategic introduction of substituents at the 7-position can profoundly influence the biological activity and pharmacokinetic profile of these compounds. This guide has provided a comprehensive overview of the current SAR landscape, detailed experimental protocols for synthesis and biological evaluation, and visual representations of key signaling pathways and experimental workflows. It is anticipated that this resource will serve as a valuable tool for researchers dedicated to advancing the field of drug discovery with this versatile heterocyclic core. Further exploration into focused libraries of 7-substituted indazoles is warranted to fully elucidate the therapeutic potential of this chemical space.

References

- 1. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 2. youtube.com [youtube.com]

- 3. benchchem.com [benchchem.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Design, synthesis and biological evaluation of indazole derivatives as VEGFR-2 kinase inhibitors with anti-angiogenic properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

The Indazole Scaffold: A Privileged Core in Modern Drug Discovery

A Technical Guide to the Discovery, Synthesis, and Application of Novel Indazole-Based Chemical Scaffolds

For Researchers, Scientists, and Drug Development Professionals

The indazole nucleus, a bicyclic aromatic heterocycle, has emerged as a "privileged scaffold" in medicinal chemistry due to its versatile biological activities and synthetic accessibility.[1][2][3] This technical guide provides an in-depth overview of recent advancements in the discovery and development of novel indazole-based compounds, with a focus on their therapeutic potential, particularly in oncology. We will delve into the structure-activity relationships (SAR), key signaling pathways, and the experimental methodologies that underpin these discoveries.

The Indazole Core: A Foundation for Diverse Biological Activity

Indazole-containing derivatives are largely synthetic compounds, with only a few naturally occurring examples such as nigellicine and nigellidine.[2] The core structure consists of a benzene ring fused to a pyrazole ring, existing in two main tautomeric forms: 1H-indazole and 2H-indazole, with the 1H-tautomer being more thermodynamically stable.[1] This structural versatility allows for functionalization at various positions, leading to a wide array of pharmacological activities, including anti-inflammatory, antimicrobial, anti-HIV, and notably, anticancer effects.[1][2][4] Several FDA-approved drugs, such as the kinase inhibitors Pazopanib and Axitinib, feature the indazole scaffold, highlighting its clinical significance.[5][6][7]

Targeting Key Signaling Pathways in Disease

The therapeutic efficacy of many indazole derivatives stems from their ability to modulate critical signaling pathways implicated in diseases like cancer. A primary focus has been the inhibition of protein kinases, which are key regulators of cellular processes such as proliferation, differentiation, and survival.[6][7]

Inhibition of Receptor Tyrosine Kinases (RTKs)

Many indazole-based compounds have been developed as potent inhibitors of RTKs, which are frequently overexpressed or dysregulated in various cancers.[7] A key target in this family is the Vascular Endothelial Growth Factor Receptor (VEGFR), a critical mediator of angiogenesis, the process of new blood vessel formation that is essential for tumor growth and metastasis.[7][8][9]

Figure 1: Simplified VEGFR Signaling Pathway and Inhibition by Indazole Scaffolds.

Other important RTKs targeted by indazole derivatives include Fibroblast Growth Factor Receptors (FGFRs) and Epidermal Growth Factor Receptor (EGFR).[1] For instance, a series of 1H-indazole derivatives showed potent inhibitory activity against FGFR1, with IC50 values in the nanomolar range.[1] Similarly, structure-guided design has led to the development of 1H-indazole compounds that strongly inhibit EGFR and its T790M mutant, which is associated with drug resistance.[1]

Modulation of Other Kinase Families and Cellular Targets

The therapeutic reach of indazole scaffolds extends beyond RTKs to other kinase families and cellular targets.

-

Aurora Kinases: These are serine/threonine kinases that play a crucial role in cell cycle regulation. Novel indazole derivatives have been identified as potent inhibitors of Aurora kinases A and B, demonstrating the potential for isoform selectivity.[10]

-

Histone Deacetylases (HDACs): HDACs are enzymes that play a critical role in epigenetic regulation. Based on fragment-based virtual screening, novel indazole derivatives have been designed and synthesized as potent HDAC inhibitors, with some compounds showing low nanomolar IC50 values against HDAC1, HDAC2, and HDAC8.[11] These inhibitors were found to up-regulate the levels of acetylated α-tubulin and histone H3, arrest the cell cycle in the G2/M phase, and promote apoptosis.[11]

-

Anaplastic Lymphoma Kinase (ALK): The 3-aminoindazole derivative, entrectinib, is a potent inhibitor of ALK with an IC50 value of 12 nM.[1]

-

Bacterial DNA Gyrase B (GyrB): Through optimization of a pyrazolopyridone hit, a novel class of indazole derivatives was discovered as GyrB inhibitors, exhibiting excellent enzymatic and antibacterial activity.[12]

Quantitative Data Summary

The following tables summarize the in vitro biological activities of selected novel indazole-based scaffolds against various targets.

Table 1: Indazole-Based Kinase Inhibitors

| Compound ID | Target Kinase(s) | IC50 (nM) | Cell Line(s) | Reference |

| 109 | EGFR T790M, EGFR | 5.3, 8.3 | - | [1] |

| Entrectinib (127) | ALK | 12 | - | [1] |

| 102 | FGFR1 | 30.2 ± 1.9 | - | [1] |

| 100 | FGFR1, FGFR2 | < 4.1, 2.0 ± 0.8 | KG1, SNU16 | [1] |

| 2f | - | 230 - 1150 | Various cancer cell lines | [5][13] |

Table 2: Indazole-Based HDAC Inhibitors

| Compound ID | Target HDAC(s) | IC50 (nM) | Cell Line(s) | Reference |

| 15k | HDAC1, HDAC2, HDAC8 | 2.7, 4.2, 3.6 | HCT-116, HeLa | [11] |

| 15m | HDAC1, HDAC2, HDAC8 | 3.1, 3.6, 3.3 | HCT-116, HeLa | [11] |

Table 3: Other Indazole-Based Bioactive Compounds

| Compound ID | Target/Activity | IC50/MIC | Organism/Cell Line | Reference |

| 88 | ER-α degrader | 0.7 nM | - | [1] |

| 58 | Antitubercular | 0.09 µM | M. tuberculosis | [2] |

| 77 | Antileishmanial | 11.23 µM | L. infantum | [2] |

Experimental Protocols

The discovery and optimization of novel indazole scaffolds rely on a combination of synthetic chemistry, in vitro and in vivo biological assays, and computational modeling.

General Synthetic Strategies

The synthesis of the indazole core and its derivatives can be achieved through various methods. A common approach involves the cyclization of appropriately substituted precursors.

Figure 2: General Workflow for the Synthesis and Screening of Indazole Derivatives.

Example Protocol: Synthesis of 1H-Indazoles via PIFA-Mediated Aryl C-H Amination

A reported method involves the synthesis of 1H-indazoles from hydrazones via Phenyliodine(III) bis(trifluoroacetate) (PIFA)-mediated aryl C-H amination.[1]

Example Protocol: Suzuki Coupling for C-C Bond Formation

For the synthesis of C3 and C6 substituted indazoles, Suzuki coupling is a frequently employed method. For instance, the reaction of a bromo-indazole intermediate with a corresponding boronic acid or boronic acid pinacol ester in the presence of a palladium catalyst (e.g., Pd(dppf)Cl2) and a base (e.g., K2CO3) in a suitable solvent system (e.g., dioxane/water) yields the desired coupled product.[5][13]

In Vitro Biological Evaluation

Kinase Inhibition Assays: The inhibitory activity of the synthesized compounds against target kinases is typically determined using enzymatic assays. These assays measure the phosphorylation of a substrate by the kinase in the presence of varying concentrations of the inhibitor. The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, is then calculated.

Cell Proliferation Assays: The antiproliferative activity of the compounds is assessed using various cancer cell lines. A common method is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures the metabolic activity of viable cells. The GI50 or IC50 value, representing the concentration of the compound that inhibits cell growth by 50%, is determined.[5][13][14]

Apoptosis Assays: To determine if the compounds induce programmed cell death, apoptosis assays are performed. These can include methods like Annexin V/PI staining followed by flow cytometry, and Western blotting to detect the levels of apoptosis-related proteins such as cleaved caspase-3, Bax, and Bcl-2.[5][13]